molecular formula C13H13NO2 B15304900 rac-(3aR,4S,9bS)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

rac-(3aR,4S,9bS)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B15304900
M. Wt: 215.25 g/mol
InChI Key: WRJCENKZISEXPF-PTOFAABTSA-N
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Description

Chemical Structure and Properties The compound rac-(3aR,4S,9bS)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid features a cyclopenta[c]quinoline backbone fused with a carboxylic acid group at position 3. The stereochemistry is defined by the rac-(3aR,4S,9bS) configuration, indicating a racemic mixture of enantiomers.

Safety and Handling
The compound requires stringent safety protocols:

  • Storage in a cool, dry, ventilated area away from heat and ignition sources .
  • Avoidance of skin/eye contact and inhalation of dust; use of personal protective equipment (PPE) is mandatory .
  • In case of exposure, immediate decontamination (e.g., flushing eyes with water for 15 minutes) is advised .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

(3aS,4R,9bR)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C13H13NO2/c15-13(16)12-10-6-3-5-8(10)9-4-1-2-7-11(9)14-12/h1-5,7-8,10,12,14H,6H2,(H,15,16)/t8-,10-,12+/m0/s1

InChI Key

WRJCENKZISEXPF-PTOFAABTSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H](NC3=CC=CC=C23)C(=O)O

Canonical SMILES

C1C=CC2C1C(NC3=CC=CC=C23)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of rac-(3aR,4S,9bS)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the use of substituted anilines, acetone, and benzaldehyde in a one-pot, solvent-free, microwave-assisted reaction. This method utilizes alumina impregnated with hydrochloric acid as a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

rac-(3aR,4S,9bS)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions on the quinoline ring. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of rac-(3aR,4S,9bS)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) by binding to their active sites . This inhibition can disrupt normal enzyme function, leading to potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes References
Target Compound None (parent structure) Likely C₁₃H₁₃NO₂ ~215.25 (estimated) Limited activity data; focus on synthetic and safety studies.
(3aR,4S,9bS)-6-Methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid 6-Methyl, 9-Nitro C₁₄H₁₄N₂O₄ 274.27 High purity (95%); used as a chiral building block in asymmetric synthesis.
(3aR,4S,9bS)-8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid 8-Methoxy C₁₄H₁₅NO₃ 245.27 Predicted density: 1.250 g/cm³; boiling point: 437.7°C. Potential solubility challenges due to methoxy group.
GAT107 (Variant with sulfonamide) 4-(4-Bromophenyl), 8-Sulfonamide C₁₈H₁₈BrN₂O₂S 409.27 Allosteric modulator of α7 nicotinic acetylcholine receptors; enhances receptor activation.
TQS (Variant with sulfonamide) 4-(1-Naphthyl), 8-Sulfonamide C₂₁H₁₈N₂O₂S 362.44 Positive allosteric modulator of α7 nAChRs; used in neuropharmacology studies.
rac-(3aR,4S,9bS)-6-Chloro-9-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid 6-Chloro, 9-CF₃ C₁₄H₁₁ClF₃NO₂ 317.70 Halogen substituents may enhance metabolic stability; no explicit activity data.
4-(Ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid 4-Ethoxycarbonyl, 8-Carboxylic acid C₁₆H₁₅NO₄ 285.29 Dicarboxylic derivative; ester group may influence bioavailability.

Key Observations:

Functional Group Impact: Sulfonamide Derivatives (GAT107, TQS): Exhibit pronounced activity as nicotinic receptor modulators, highlighting the importance of sulfonamide groups in targeting neurological pathways . Halogenation: Chloro- and trifluoromethyl-substituted derivatives (e.g., 6-Cl, 9-CF₃) may improve lipophilicity and resistance to oxidative metabolism .

Stereochemical Considerations :

  • The rac-(3aR,4S,9bS) configuration in the target compound suggests a racemic mixture, whereas enantiopure analogs (e.g., (3aS,4S,9bR)-4-phenyl derivative) have shown specificity as GPER-1 modulators in virtual screening studies .

Safety and Handling :

  • Nitro-substituted analogs (e.g., 9-nitro) may pose explosive or toxic hazards, requiring specialized handling compared to the parent compound .
  • Methoxy and ethoxycarbonyl derivatives are less reactive but still demand standard PPE protocols .

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